molecular formula C7H2ClF3O B6325498 3-Chloro-4,5-difluoro-benzoyl fluoride CAS No. 134000-17-2

3-Chloro-4,5-difluoro-benzoyl fluoride

Cat. No.: B6325498
CAS No.: 134000-17-2
M. Wt: 194.54 g/mol
InChI Key: RBGXYABFTXLEPI-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluoro-benzoyl fluoride (CAS 134000-17-2) is a high-purity fluorinated aromatic building block with the molecular formula C7H2ClF3O and a molecular weight of 194.54 g/mol . This compound serves as a critical advanced intermediate in the research and development of active pharmaceutical ingredients (APIs), particularly in the synthesis of novel pharmaceutical candidates where the introduction of fluorine atoms can significantly modulate biological activity, metabolic stability, and membrane permeability . The strategic placement of chlorine and fluorine substituents on the benzoyl fluoride scaffold makes it a valuable precursor for constructing more complex molecules via nucleophilic aromatic substitution (SNAr) or catalytic cross-coupling reactions, pathways that are essential for creating diversified compound libraries in drug discovery . Researchers utilize this reagent in the synthesis of proprietary fluorinated and chlorinated benzoyl esters, which have shown promising enhanced in vitro pharmacological profiles, such as improved antimalarial activity against Plasmodium falciparum strains compared to non-halogenated parent compounds . The benzoyl fluoride functional group is a highly reactive handle for acylation reactions, offering advantages in synthetic efficiency. The compound is provided with a guaranteed purity of not less than 97% (NLT 97%) and is manufactured under ISO quality systems, ensuring consistency for critical research applications . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

3-chloro-4,5-difluorobenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGXYABFTXLEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)C(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,5-difluoro-benzoyl fluoride typically involves the fluorination of chlorinated benzoyl fluoride derivatives. One common method includes the reaction of 3-chloro-4,5-difluorobenzoyl chloride with appropriate fluorinating agents under controlled conditions . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-difluoro-benzoyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohol derivatives.

    Cross-Coupling Reactions: It is involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoyl fluorides .

Scientific Research Applications

3-Chloro-4,5-difluoro-benzoyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its use in developing pharmaceuticals and agrochemicals.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-difluoro-benzoyl fluoride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by forming covalent bonds with active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and functional group impacts:

Compound Name CAS Number Molecular Formula Key Substituents Functional Group
3-Chloro-4,5-difluoro-benzoyl fluoride* Not available C₇H₂ClF₂O Cl (C3), F (C4, C5) Benzoyl fluoride
3-Chloro-4,5-difluorobenzonitrile Not available C₇H₂ClF₂N Cl (C3), F (C4, C5) Nitrile
2-Chloro-4,5-difluoro-benzoyl chloride 121872-95-5 C₇H₂Cl₂F₂O Cl (C2, C4), F (C4, C5) Benzoyl chloride
3-Chloro-5-(trifluoromethyl)benzoyl chloride 886496-83-9 C₈H₃ClF₃O Cl (C3), CF₃ (C5) Benzoyl chloride

*Inferred structure based on analogs.

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in 3-chloro-5-(trifluoromethyl)benzoyl chloride enhances electrophilicity compared to mono-fluorinated analogs, accelerating nucleophilic substitution reactions .
  • Positional Isomerism : 2-Chloro-4,5-difluoro-benzoyl chloride exhibits distinct reactivity due to chlorine at position 2, which sterically hinders nucleophilic attack compared to position 3 substitution .

Industrial and Economic Considerations

Compound Name Price (per 1 g) Key Applications Synthesis Cost Drivers
2-Chloro-4,5-difluoro-benzoyl chloride $235.00 Fluorinated polymers, catalysts High-purity halogenation steps
3-Chloro-5-(trifluoromethyl)benzoyl chloride Not available Pharmaceutical intermediates Use of trifluoromethylation agents
3-Chloro-4,5-difluorobenzonitrile Not available Herbicides, agrochemicals Phase-transfer catalysis

Cost Analysis : The higher price of 2-chloro-4,5-difluoro-benzoyl chloride reflects stringent purification requirements and specialized fluorination reagents .

Q & A

Q. Safety and Compliance

  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to acyl chloride reactivity and potential respiratory irritation .
  • Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal to avoid exothermic reactions .

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